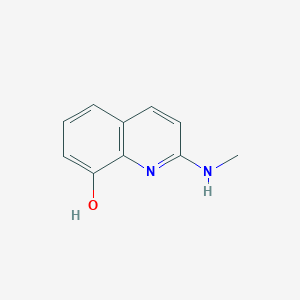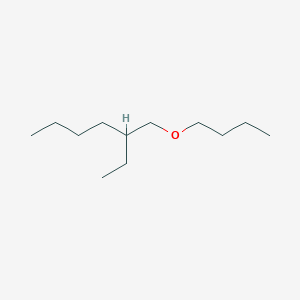
1-Butoxy-2-ethylhexane
Vue d'ensemble
Description
1-Butoxy-2-ethylhexane is a chemical compound with the molecular formula C12H26O . It is also known by other names such as 3-(Butoxymethyl)heptane and Ether, butyl 2-ethylhexyl .
Molecular Structure Analysis
The molecular structure of 1-Butoxy-2-ethylhexane can be represented by the InChI string:InChI=1S/C12H26O/c1-4-7-9-12(6-3)11-13-10-8-5-2/h12H,4-11H2,1-3H3 . The molecular weight of this compound is 186.33 g/mol . Physical And Chemical Properties Analysis
1-Butoxy-2-ethylhexane has a molecular weight of 186.33 g/mol . It has a complexity of 91.1 and a topological polar surface area of 9.2 Ų . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has 9 rotatable bonds .Applications De Recherche Scientifique
Catalysis and Chemical Synthesis :1-Butoxy-2-ethylhexane and its derivatives play a significant role in catalysis. For example, the Ni/γ‐Al2O3 catalyzed hydrogenation of conjugated double bonds in 2‐ethyl‐2‐hexenal is a critical reaction in organic chemistry, particularly in the manufacture of plasticizers like 2‐ethylhexanol (Zhao et al., 2018) source. Similarly, the hydrocondensation of butyraldehyde on metal-M1+NaX zeolite systems results in the formation of 2-ethylhexanal and 2-ethyl-1-hexanol, showcasing the bifunctional catalytic effect of these systems (Minachev et al., 1986) source.
Material Science :Metal 2-ethylhexanoates, a category of compounds that include 1-Butoxy-2-ethylhexane derivatives, find a wide range of applications in material science. They are used as metal-organic precursors for various applications, including catalysts for ring-opening polymerizations and in the painting industry for their properties as driers (Mishra et al., 2007) source.
Environmental Applications :Ethyl acetate, a compound related to 1-Butoxy-2-ethylhexane, has been studied for its efficiency in determining extractable organic halogens (EOX) from contaminated soil, lake sediments, and sewage sludge. This indicates the potential of derivatives of 1-Butoxy-2-ethylhexane in environmental analysis and remediation (Reemtsma et al., 1996) source.
Agriculture :In agriculture, the reduction of scab incidence in apples using prohexadione-Ca and trinexapac-ethyl has been studied. These compounds are inhibitors of 2-oxoglutaric acid-dependent dioxygenases and have been found effective in controlling scab infection on apple scions (Spinelli et al., 2010) source.
Propriétés
IUPAC Name |
3-(butoxymethyl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-4-7-9-12(6-3)11-13-10-8-5-2/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUZCZSOJYCCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334838 | |
| Record name | 1-Butoxy-2-ethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butoxy-2-ethylhexane | |
CAS RN |
62625-25-6 | |
| Record name | 3-(Butoxymethyl)heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62625-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butoxy-2-ethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



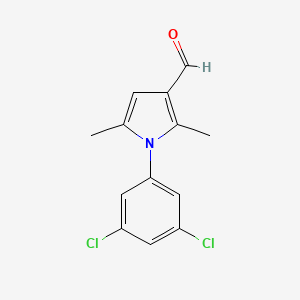
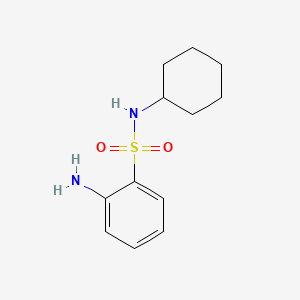
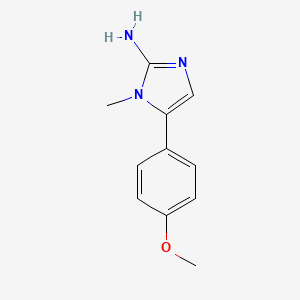
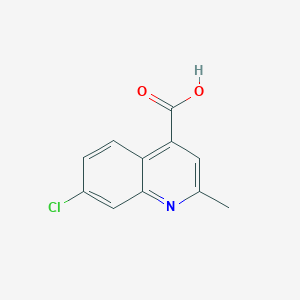
![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)
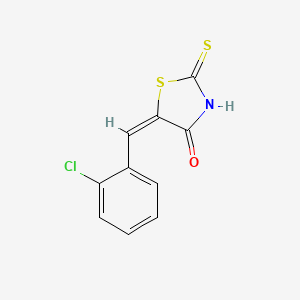
![(E)-4-[4-(4-methylpiperazin-1-yl)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1362816.png)
![[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B1362818.png)
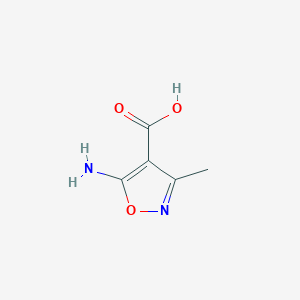
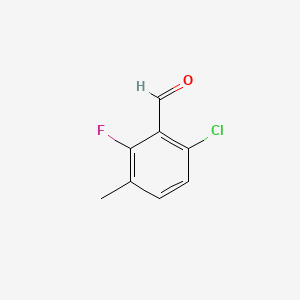
![4,4'-[Methylenebis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B1362826.png)
![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]benzoic Acid](/img/structure/B1362828.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethanamine](/img/structure/B1362831.png)
